N-(furan-2-ylmethyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of benzenesulfonyl, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzenesulfonyl piperazine intermediate, which is then reacted with an ethylating agent to introduce the ethyl group. The final step involves the coupling of the furan-2-ylmethyl group to the ethanediamide backbone under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under strong oxidizing conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzene thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione.
Reduction: Benzene thiol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting central nervous system disorders due to its interaction with dopamine receptors.
Biological Research: The compound is used in studies involving receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The benzenesulfonyl group enhances binding affinity to the receptor, while the piperazine ring facilitates interaction with the receptor’s active site. This interaction modulates the receptor’s activity, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic rings like thiophene or pyridine. This uniqueness can influence its binding affinity and selectivity towards specific biological targets .
Properties
Molecular Formula |
C19H24N4O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C19H24N4O5S/c24-18(19(25)21-15-16-5-4-14-28-16)20-8-9-22-10-12-23(13-11-22)29(26,27)17-6-2-1-3-7-17/h1-7,14H,8-13,15H2,(H,20,24)(H,21,25) |
InChI Key |
DQQBJJVQBLJQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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